Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI)
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Overview
Description
Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI): is a chemical compound with the molecular formula C₆H₇N₂O₂ It is a derivative of cyclopropane, featuring an acetyl group, a cyano group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process might include solvent-free reactions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylglucosamine: Used in the treatment of inflammatory conditions and as a building block for various biomolecules.
Uniqueness: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is unique due to its cyclopropane ring structure, which imparts rigidity and distinct reactivity compared to other acetylated compounds.
Properties
CAS No. |
133036-87-0 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-acetyl-1-cyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6(11)7(4-8)2-3-7/h2-3H2,1H3,(H,9,10,11) |
InChI Key |
RZHNPCYFJDFQJI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C1(CC1)C#N |
Canonical SMILES |
CC(=O)NC(=O)C1(CC1)C#N |
Synonyms |
Cyclopropanecarboxamide, N-acetyl-1-cyano- (9CI) |
Origin of Product |
United States |
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